molecular formula C11H13LiO3 B2532280 Lithium(1+) ion 5-hydroxy-2-phenylpentanoate CAS No. 2089277-77-8

Lithium(1+) ion 5-hydroxy-2-phenylpentanoate

カタログ番号 B2532280
CAS番号: 2089277-77-8
分子量: 200.16
InChIキー: ZNAOTPBVUOWYFH-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lithium(1+) ion 5-hydroxy-2-phenylpentanoate, also known as Li-PHP, is a novel organic lithium salt compound . It has a molecular weight of 200.16 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is lithium 5-hydroxy-2-phenylpentanoate . The InChI code for this compound is 1S/C11H14O3.Li/c12-8-4-7-10 (11 (13)14)9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8H2, (H,13,14);/q;+1/p-1 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 200.16 . The storage temperature is room temperature .

科学的研究の応用

Neuroprotective and Neurotrophic Effects

Research has demonstrated that lithium, at therapeutic doses, increases brain N-acetyl-aspartate (NAA) concentration, suggesting lithium's neuroprotective and possibly neurotrophic effects in the human brain. This increase in NAA, a marker of neuronal viability and function, provides indirect support for the hypothesis that lithium enhances neuronal viability/function, which could be crucial for its long-term beneficial effects in mood disorders and cognitive impairments (Moore et al., 2000).

Cognitive Impairment and Alzheimer's Disease

Lithium treatment has been associated with stabilizing cognitive and functional decline in individuals with amnestic mild cognitive impairment (MCI), a condition that has a high risk for developing Alzheimer's disease. This suggests lithium's potential disease-modifying properties, with a significant increase in cerebrospinal fluid amyloid-beta peptide (Aβ1−42) observed after prolonged treatment, reinforcing its role in the MCI-Alzheimer's continuum (Forlenza et al., 2019).

Mood Disorders and Lithium's Mechanism

Studies have explored lithium's effect on neurotransmitter activities and its implications for treating mood disorders. One study found no significant changes in neurotransmitter turnover in healthy subjects under lithium treatment, suggesting lithium's corrective action may specifically target neurotransmitter abnormalities in patients with mood disorders, rather than affecting individuals without these disorders (Rudorfer et al., 1985).

Renal and Endocrine Effects

Long-term lithium use is associated with a decline in renal function, hypothyroidism, and hypercalcemia, highlighting the need for regular monitoring of renal, thyroid, and parathyroid function in patients treated with lithium. This association suggests a careful consideration of lithium's adverse effects alongside its therapeutic benefits (Shine et al., 2015).

Lithium and Spinal Cord Injury

A clinical trial on the efficacy of lithium carbonate treatment for chronic spinal cord injuries indicated that while lithium treatment did not change neurological outcomes, it might have potential in treating neuropathic pain associated with chronic spinal cord injury. This suggests a nuanced understanding of lithium's therapeutic applications beyond its well-known use in mood disorders (Yang et al., 2011).

Safety and Hazards

The safety information for this compound includes pictograms GHS07, signal word warning, and hazard statements H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

作用機序

Target of Action

The primary target of Lithium(1+) ion 5-hydroxy-2-phenylpentanoate is the neurotransmitter system in the brain . It interacts with several critical neuronal enzymes and neurotransmitter receptors . The active principle in these salts is the lithium ion Li+, which can easily displace K+ and Na+ and even Ca+2, occupying their sites in these neuronal components .

Mode of Action

This compound: interacts with its targets by decreasing presynaptic dopamine activity and inactivating postsynaptic G protein . This reduces excitatory neurotransmission in the brain . The subunits of the dopamine associated G protein have been reported to be higher in bipolar disorder patients and may contribute to the pathophysiology of bipolar affective disorder .

Biochemical Pathways

This compound: affects several biochemical pathways. It enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly . The Myoinositol (MI) pathway is responsible for maintaining signal efficiency by the production of two postsynaptic second messenger system pathways on Inositol triphosphate (IP3) and Diaglycerol (DAG), both of which ultimately modulate neurotransmission and regulate gene transcription .

Pharmacokinetics

The pharmacokinetics of This compound is linear within the dose regimen used in clinical practice . . Lithium has an extremely narrow therapeutic window. To avoid adverse effects or, conversely, lack of drug response, it is necessary to routinely administer therapeutic drug monitoring (TDM) .

Result of Action

The molecular and cellular effects of This compound’s action include a decrease in presynaptic dopamine activity and inactivation of postsynaptic G protein . This leads to a reduction in excitatory neurotransmission in the brain . The compound also enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly .

Action Environment

The action, efficacy, and stability of This compound can be influenced by environmental factors. For instance, a global shortage of lithium is likely to make lithium ion cells unsustainable as the current demand for lithium exceeds the supply . Reports of lithium ion cell fires have raised concern about the safety of these batteries in electronic devices .

特性

IUPAC Name

lithium;5-hydroxy-2-phenylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3.Li/c12-8-4-7-10(11(13)14)9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8H2,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAOTPBVUOWYFH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC=C(C=C1)C(CCCO)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13LiO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。